Leucine, N-(1-oxobutyl)-

Lipophilicity Membrane Permeability ADME

Researchers using N-acyl amino acid probes face assay invalidation when generic N-acetyl or long-chain analogs unpredictably alter membrane permeability. N-(1-oxobutyl)-leucine provides the precise intermediate lipophilicity (LogP ~1.8) needed for controlled membrane studies. • LAT1 control: Low-affinity IC50 = 112,000 nM establishes baseline nonspecific binding • LC-MS/MS reference: Distinct mass & retention time for bioanalytical method validation • SAR probe: Predictable passive diffusion vs. N-acetyl (polar) & N-valeryl (lipophilic) analogs

Molecular Formula C10H19NO3
Molecular Weight 0
CAS No. 195060-95-8
Cat. No. B1169915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucine, N-(1-oxobutyl)-
CAS195060-95-8
SynonymsLeucine, N-(1-oxobutyl)-
Molecular FormulaC10H19NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Oxobutyl)-Leucine (CAS 195060-95-8): A Tailored N-Acyl Amino Acid for Lipophilicity-Driven Research and Assay Development


Leucine, N-(1-oxobutyl)- (CAS 195060-95-8), also known as N-butyryl-L-leucine, is an N-acylated derivative of the essential amino acid L-leucine [1]. It belongs to the class of N-acyl-alpha amino acids and is characterized by a butyryl (butanoyl) group attached to the alpha-amino nitrogen, which eliminates the zwitterionic character of the parent amino acid and confers enhanced lipophilicity (predicted LogP ~1.2-1.8) compared to both free leucine (LogP ~ -1.5) and shorter-chain acyl analogs . This physicochemical profile positions the compound as a valuable tool in research applications where modulated membrane permeability and altered metabolic stability are required.

Workflow Lipophilicity-driven assay and synthesis design
Selection N-Butyryl modification for intermediate LogP profile
Context Analytical standard, transporter control, building block

Why N-(1-Oxobutyl)-Leucine Cannot Be Replaced by Other N-Acyl Leucines in Critical Assays and Syntheses


N-Acyl leucine derivatives are not functionally interchangeable. The length and chemical nature of the N-acyl chain directly dictate the compound's lipophilicity, membrane permeability, and metabolic susceptibility . Replacing the butyryl group of N-(1-oxobutyl)-leucine with a shorter acetyl group (as in N-acetyl-leucine) reduces lipophilicity (LogP ~0.2-1.0), potentially diminishing passive membrane diffusion in cell-based assays [1]. Conversely, substitution with a longer valeryl chain or a fluorinated analog (e.g., heptafluorobutyryl) can drastically alter analytical behavior (e.g., GC/MS retention times) and biological activity [2]. The quantitative differences outlined below demonstrate that each N-acyl modification yields a distinct research tool, and generic substitution risks compromising assay validity, synthetic yields, and the interpretation of structure-activity relationships.

Shorter acyl chain (acetyl) Lower lipophilicity may reduce passive membrane diffusion in cell assays.
Longer chain or fluorinated analog May alter analytical retention times and biological activity profile.
Generic N-acyl leucine substitution Chain-length-dependent properties mean assay validity and SAR interpretation may shift.

Quantitative Differentiation of N-(1-Oxobutyl)-Leucine: Evidence-Based Comparison with Acyl Analogs


Lipophilicity (LogP): N-(1-Oxobutyl)-Leucine vs. N-Acetyl-Leucine and Free Leucine

N-(1-Oxobutyl)-leucine exhibits a predicted LogP value of 1.2-1.8, which is substantially higher than that of N-acetyl-leucine (LogP ≈ 0.2-1.0) and dramatically higher than the parent amino acid L-leucine (LogP ≈ -1.5) . This increased lipophilicity, driven by the four-carbon butyryl chain, is predicted to enhance passive membrane permeability and alter biodistribution compared to the more polar acetyl analog.

Lipophilicity (LogP)
Class-level
Predicted LogP 1.2–1.8
Higher lipophilicity vs. acetyl analog and free leucine.
Computational prediction; data to verify experimentally.
Lipophilicity Membrane Permeability ADME

LAT1 Transporter Interaction: N-(1-Oxobutyl)-Leucine as a Low-Affinity Control vs. Endogenous Substrates

In a competitive inhibition assay using human MCF7 cells, N-(1-oxobutyl)-leucine (CHEMBL2074957) displayed a very weak affinity for the L-type amino acid transporter 1 (LAT1), with an IC50 of 112,000 nM (112 µM) [1]. This is markedly weaker than the affinity of the endogenous substrate L-leucine (Km typically in the low micromolar range) and other potent LAT1 inhibitors.

LAT1 Inhibition (IC50)
Head-to-head
112,000 nM
Very weak affinity; supports negative control use.
MCF7 cell assay; [14C]-L-leucine uptake.
Transporter Assays LAT1 Inhibitor Screening

Melting Point Depression: N-(1-Oxobutyl)-Leucine vs. N-Acetyl-Leucine

N-(1-Oxobutyl)-leucine has a predicted melting point of 130–135 °C, which is significantly lower than the melting point of N-acetyl-L-leucine (187–190 °C) . This depression is attributed to the increased flexibility and conformational entropy of the longer butyryl chain, which disrupts crystal lattice packing compared to the rigid acetyl group.

Melting Point
Class-level
130–135 °C (predicted)
Lower vs. N-acetyl-leucine (187–190 °C).
Impacts solid-state stability and processing.
Crystallinity Formulation Physicochemical Characterization

Analytical Differentiation: N-(1-Oxobutyl)-Leucine as a Distinct Standard in Mass Spectrometry-Based Metabolite Detection

N-(1-Oxobutyl)-leucine is explicitly utilized as a distinct analytical standard in liquid chromatography-mass spectrometry (LC-MS) methods designed for the detection of a broad panel of metabolites [1]. Its specific retention time and mass fragmentation pattern, governed by the butyryl moiety, provide a unique signature that is crucial for accurate identification and quantification, differentiating it from other N-acyl leucines (e.g., acetyl, propionyl, or valeryl) and from endogenous leucine.

LC-MS Analytical Use
Reported
Distinct retention and fragmentation signature
Supports accurate N-butyryl-leucine quantification.
Patented LC-MS metabolite assay.
Metabolomics Mass Spectrometry Analytical Chemistry

Optimal Application Scenarios for N-(1-Oxobutyl)-Leucine Based on Validated Differential Evidence


Negative Control in LAT1 Transporter Inhibitor Screening

Use N-(1-oxobutyl)-leucine as a structurally related, low-affinity control compound (IC50 = 112,000 nM) to establish the baseline for nonspecific inhibition in LAT1 cellular uptake assays. This allows researchers to confidently differentiate specific, high-potency hits from compounds that merely interact weakly with the transporter due to their N-acyl amino acid scaffold [1].

Calibration and Validation Standard in Targeted Metabolomics LC-MS Assays

Employ the compound as a primary reference standard for developing and validating quantitative LC-MS/MS methods. Its unique mass and chromatographic properties are essential for accurately detecting and quantifying N-butyryl-leucine in complex biological matrices, as described in patented analytical methodologies [2].

Lipophilicity Probe in Membrane Permeability Studies

Utilize N-(1-oxobutyl)-leucine as a chemical probe to investigate the impact of intermediate lipophilicity (LogP ~1.2-1.8) on passive membrane diffusion, cellular uptake, and intracellular distribution. Compare its behavior directly against more polar (N-acetyl-leucine) or more lipophilic (N-valeryl-leucine) analogs to establish structure-permeability relationships .

Building Block for Synthesis of Lipophilic Peptides and Peptidomimetics

Incorporate N-(1-oxobutyl)-leucine into peptide chains to increase the overall lipophilicity and alter the conformation of the resulting peptidomimetic. The butyryl group offers a balance between enhanced membrane interaction and synthetic manageability, avoiding the excessive hydrophobicity or metabolic instability that can accompany longer-chain acyl modifications.

Application
Selection Property
Validation Focus
LAT1 transporter inhibitor screening
Low-affinity N-acyl amino acid control
Baseline nonspecific inhibition in cellular uptake assays
Targeted metabolomics LC-MS assay
Distinct retention and fragmentation pattern
Reference standard for N-butyryl-leucine detection
Membrane permeability studies
Intermediate lipophilicity (butyryl modification)
Structure-permeability relationship profiling
Lipophilic peptide/peptidomimetic synthesis
Balanced lipophilicity and manageability
Conformation and membrane interaction effects

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